molecular formula C21H15N3O5S · HCl B1164501 Fluorescein-5-thiosemicarbazide (hydrochloride)

Fluorescein-5-thiosemicarbazide (hydrochloride)

Cat. No. B1164501
M. Wt: 457.9
InChI Key: DLAUYFRYXUEQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein-5-thiosemicarbazide (FTSC) is an amine-containing fluorescent probe. It can be reversibly coupled to aldehydes and ketones. FTSC has been used to fluorescently tag diverse molecules, including RNA, saccharides, sialylated glycoproteins, carbonylated proteins, and N-acetylneuraminic acid.

Scientific Research Applications

1. Detection and Monitoring in Biological Systems

Fluorescein-5-thiosemicarbazide (hydrochloride) (FTSC) has been utilized in various applications related to biological systems. One significant use is in the detection of hypochlorite in aqueous solutions, where a fluorescein semicarbazide-based probe exhibited high selectivity and rapid response (Xuan Zhang, Yu-xin Zhang, & Zhijia Zhu, 2012). Additionally, FTSC has been investigated for its potential in Förster Resonance Energy Transfer (FRET) systems, particularly for studying molecular interactions between cellulosic surfaces (Georg Urstöger et al., 2020). Another application involves the rapid and cost-effective analysis of microbial activity in soils, utilizing fluorescein diacetate as a key component (T. Schumacher, A. Eynard, & R. Chintala, 2015).

2. Chemical Analysis and Sensing

Fluorescein derivatives, including FTSC, have been synthesized and characterized for various chemical sensing and analysis purposes. For instance, a study focused on the solvent-dependent detection of Ag(+) and Zn(2+) in living biological samples using a probe with fluorescein as the fluorophore (Zheng Yang et al., 2015). Another application involved the analysis of low-molecular mass aldehydes in drinking waters through capillary electrophoresis with laser-induced fluorescence detection, using fluorescein 5-thiosemicarbazide for derivatization (C. Baños & Manuel Silva, 2010).

3. Biomedical Imaging and Diagnostics

In the field of biomedical imaging and diagnostics, FTSC has shown potential. It has been employed for fluorescent imaging of pectin-derived oligogalacturonic acid transported in living cells, aiding in the elucidation of the molecular basis of biological molecules (Ying Zhang et al., 2014). Moreover, simultaneous fluorescein sodium and 5-ALA were used in fluorescence-guided glioma surgery, demonstrating the potential of fluorescein derivatives in enhancing surgical precision (M. Schwake et al., 2015).

4. Antimicrobial and Antioxidant Studies

Fluorescein derivatives, including those synthesized from FTSC, have been evaluated for their antimicrobial activities. A study demonstrated that fluorescein dye derivatives and their nanohybrids showed significant antimicrobial activity against different bacterial strains and fungi (Nabel A Negm et al., 2016). Additionally, new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives synthesized from thiosemicarbazides showed varying degrees of antioxidant activity (H. Muğlu, 2020).

5. Potential Anticancer Applications

Thiosemicarbazide derivatives, closely related to FTSC, have been synthesized as potential anticancer agents. Their cytotoxicity against melanoma cells and other cancer cell lines has been evaluated, with some compounds showing significant anticancer potential (P. Kozyra et al., 2022).

properties

Product Name

Fluorescein-5-thiosemicarbazide (hydrochloride)

Molecular Formula

C21H15N3O5S · HCl

Molecular Weight

457.9

InChI

InChI=1S/C21H15N3O5S.ClH/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19;/h1-9,25H,22H2,(H,27,28)(H2,23,24,30);1H

InChI Key

DLAUYFRYXUEQQE-UHFFFAOYSA-N

SMILES

OC1=CC=C(C(C2=C(C(O)=O)C=C(NC(NN)=S)C=C2)=C(C=C3)C(O4)=CC3=O)C4=C1.Cl

synonyms

FTSC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorescein-5-thiosemicarbazide (hydrochloride)
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Fluorescein-5-thiosemicarbazide (hydrochloride)
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Fluorescein-5-thiosemicarbazide (hydrochloride)

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